Silane, (4-ethenylphenyl)diethoxymethyl-, also known as diethoxymethyl-[(4-ethenylphenyl)methyl]silane, is an organosilicon compound with the molecular formula and a molecular weight of 238.38 g/mol. This compound features a silane group bonded to a 4-ethenylphenyl moiety through a diethoxymethyl link. Its structure allows for various chemical reactivity, making it significant in both industrial and research applications.
The compound is classified under silanes, specifically as an organosilicon compound due to the presence of silicon in its structure. It is cataloged with the CAS number 5990-80-7 and can be found in chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and potential applications .
The synthesis of Silane, (4-ethenylphenyl)diethoxymethyl- typically involves several methods:
The synthesis typically involves:
The molecular structure of Silane, (4-ethenylphenyl)diethoxymethyl- can be represented by its canonical SMILES notation: CCO[Si](C)(C1=CC=C(C=C1)C=C)OCC. The InChI key for this compound is VYPXPXLQPKBHKU-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases.
Silane, (4-ethenylphenyl)diethoxymethyl- participates in several significant chemical reactions:
These reactions often require specific conditions such as temperature control, inert atmosphere, and appropriate catalysts to achieve optimal yields.
The mechanism of action for Silane, (4-ethenylphenyl)diethoxymethyl- primarily revolves around its ability to act as a coupling agent in polymer chemistry. When introduced into polymer matrices, it enhances adhesion between organic substrates and inorganic materials.
Silane, (4-ethenylphenyl)diethoxymethyl- has several scientific uses:
CAS No.: 1976-85-8
CAS No.:
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2